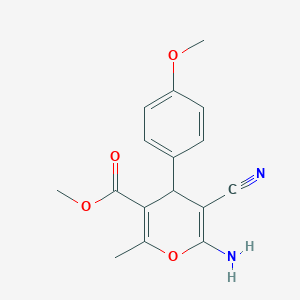

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Description

Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative with a fused pyran core, featuring a methoxy-substituted phenyl group at position 4, a methyl ester at position 3, and amino/cyano functional groups at positions 5 and 4.

Properties

IUPAC Name |

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-4-6-11(20-2)7-5-10/h4-7,14H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBSDGZJJZOEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the construction of the pyran ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure and functional groups make it a valuable tool in the development of new drugs, materials, and chemical processes.

Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding. Medicine: Industry: The compound's properties make it suitable for use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino and cyano groups can act as ligands, binding to receptors or enzymes, while the methoxy group can influence the compound's solubility and bioavailability. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Structural analogs of this compound differ primarily in:

- Ester groups (methyl vs. ethyl or tert-butyl).

- Aromatic substituents (4-methoxyphenyl vs. 4-fluorophenyl, 4-hydroxyphenyl, or naphthyl).

- Additional functional groups (e.g., sulfanyl or dimethoxyphenyl moieties).

Table 1: Key Substituent Variations and Their Impacts

Spectral and Crystallographic Properties

NMR and X-ray diffraction data reveal distinct structural features:

- Methyl ester derivatives exhibit upfield shifts for methyl protons (δ 2.12–2.25 ppm in $^1$H-NMR) compared to ethyl analogs (δ 1.31–1.35 ppm) due to reduced electron density .

- Planarity of the pyran ring is consistent across derivatives (r.m.s. deviation <0.06 Å), but bulky substituents (e.g., naphthyl) introduce slight distortions .

- Hydrogen bonding (N–H⋯O/N) stabilizes crystal packing in all analogs, with bond lengths ranging from 2.85–3.10 Å .

Biological Activity

Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a compound belonging to the 4H-pyran family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

1. Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of approximately 344.37 g/mol. Its structure includes a pyran ring, an amino group, a cyano group, and a methoxyphenyl substituent, which contribute to its biological activity.

2.1 Antitumor Activity

Research indicates that derivatives of 4H-pyran exhibit significant antitumor properties. In a study evaluating various 4H-pyran derivatives, this compound was tested against colorectal cancer cell lines (HCT-116). It demonstrated cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

2.2 Antibacterial Properties

The compound has shown promising antibacterial activity against several Gram-positive bacteria. In comparative studies, certain derivatives exhibited lower IC50 values than ampicillin, indicating potential as an effective antibacterial agent . The mechanism involves inhibition of bacterial growth through interference with cell wall synthesis.

2.3 Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. This compound demonstrated significant DPPH scavenging activity, surpassing that of known antioxidants like BHT (Butylated Hydroxytoluene) . This suggests potential applications in preventing oxidative damage in biological systems.

3.1 CDK2 Inhibition

The compound's antitumor effects are partly attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Molecular docking studies revealed that it binds effectively to the ATP-binding site of CDK2, leading to reduced proliferation of cancer cells and induction of apoptosis via caspase activation .

3.2 Apoptosis Induction

Studies have shown that treatment with this compound results in increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in cancer cells, confirming its role in promoting programmed cell death .

4. Synthesis and Derivatives

Synthesis methods for this compound often involve multicomponent reactions under ultrasound-assisted conditions, which enhance yields and reduce reaction times . Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent analogs.

5. Case Studies and Research Findings

6. Conclusion and Future Directions

This compound exhibits significant biological activities, particularly in cancer treatment and antimicrobial applications. Future research should focus on clinical trials to establish efficacy and safety profiles, as well as exploring additional derivatives for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.